molecular formula C71H104O2 B132978 Menaquinone 12 CAS No. 27670-93-5

Menaquinone 12

Cat. No. B132978
CAS RN: 27670-93-5
M. Wt: 989.6 g/mol
InChI Key: JRQRCGAQNZQEJS-WPPIEQSHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Menaquinones, also known as vitamin K2, are a group of compounds that play a crucial role in human biology, particularly in blood clotting and bone health, as well as in bacterial electron transport systems. Menaquinone 12 (MK-12) is a specific form within this group, characterized by the presence of a methylnaphthoquinone unit and a side chain composed of isoprene units .

Synthesis Analysis

The synthesis of menaquinones, including MK-12, involves several strategies. These include nucleophilic ring methods, metal-mediated reactions, electrophilic ring methods, pericyclic reactions, and homologation and side chain extensions. The synthesis of MK-12 and its derivatives is often challenging due to their hydrophobic nature, which complicates their solubility in water. A common method for synthesizing truncated MK-derivatives, which are more soluble, is Friedel-Crafts alkylation. However, this method typically results in low yields and a mixture of isomers .

Molecular Structure Analysis

Menaquinone-2 (MK-2), a truncated version of MK-12, has been studied to understand the conformation of these molecules. Using 2D NMR spectroscopy, it was found that MK-2 adopts a folded U-shaped conformation, which is influenced by the solvent environment. This conformation is significant as it affects the molecule's interaction with membrane interfaces and its redox potential, which varies across different organic solvents .

Chemical Reactions Analysis

The biosynthesis of menaquinones involves several key intermediates and reactions. For instance, the stereochemistry of a critical intermediate in menaquinone biosynthesis, 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate, was determined, which is essential for understanding the entire biosynthetic pathway . Additionally, the synthesis of o-succinylbenzoate (OSB), a precursor in menaquinone biosynthesis, was found not to require the decarboxylase activity of the ketoglutarate dehydrogenase complex, contrary to previous assumptions .

Physical and Chemical Properties Analysis

Menaquinones are highly hydrophobic due to their long isoprene side chains, which affect their solubility and biological activity. The physical state of the cell membrane can influence the synthesis of menaquinones in microorganisms. For example, changes in the ratio of saturated to unsaturated fatty acids and the average lipid length in the cell membrane can enhance menaquinone synthesis . Furthermore, the conformation of menaquinones, such as MK-2, can vary depending on the solvent and the presence of model membranes, which in turn affects their chemical properties, such as redox potential .

Scientific Research Applications

Bone Health and Osteoporosis

Research indicates that Vitamin K, particularly menaquinone (a form of Vitamin K2), plays a significant role in bone health. Studies have demonstrated that menaquinone supplementation may contribute to the reduction of bone loss and potentially lower the risk of fractures, especially vertebral fractures. Specifically, menaquinone-4 has shown promise in reducing bone loss and positively impacting fracture incidence among Japanese populations. These findings suggest that menaquinone supplementation could be an effective strategy for maintaining bone health and preventing osteoporosis-related fractures (Cockayne et al., 2006), (Iwamoto, 2014).

Cardiovascular Health

Vitamin K2, specifically menaquinone, has also been associated with cardiovascular benefits. Research suggests that menaquinone intake may reduce the risk of coronary calcification and coronary heart disease. It has been found to lower arterial stiffness, a factor contributing to cardiovascular health. However, more comprehensive and large-scale randomized controlled trials are needed to firmly establish the clinical benefits of menaquinone supplementation in the context of cardiovascular health (Buchanan et al., 2016).

Cancer

Preliminary studies suggest a potential role for menaquinone in cancer prevention and treatment. Intake of menaquinone has been associated with reduced overall incidence and mortality of certain cancers. Clinical trials have hinted at its possible efficacy in reducing recurrence and death from hepatocellular carcinoma. However, these findings are preliminary, and more research is required to determine the definitive benefits of menaquinone supplementation in cancer therapy (Buchanan et al., 2016).

Future Directions

There is increasing interest in the potential health benefits of Vitamin K2 beyond its role in coagulation . An ongoing clinical trial is intended to address whether Vitamin K2 and D3 supplementation might positively impact the biological process of bone healing . Further investigations are needed to establish how differences among the Vitamin K forms may influence tissue specificities and their role in human health .

properties

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl]-3-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H104O2/c1-54(2)28-17-29-55(3)30-18-31-56(4)32-19-33-57(5)34-20-35-58(6)36-21-37-59(7)38-22-39-60(8)40-23-41-61(9)42-24-43-62(10)44-25-45-63(11)46-26-47-64(12)48-27-49-65(13)52-53-67-66(14)70(72)68-50-15-16-51-69(68)71(67)73/h15-16,28,30,32,34,36,38,40,42,44,46,48,50-52H,17-27,29,31,33,35,37,39,41,43,45,47,49,53H2,1-14H3/b55-30+,56-32+,57-34+,58-36+,59-38+,60-40+,61-42+,62-44+,63-46+,64-48+,65-52+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQRCGAQNZQEJS-WPPIEQSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H104O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

989.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Menaquinone 12

CAS RN

27670-93-5
Record name Menaquinone 12
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027670935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Menaquinone 12
Reactant of Route 2
Menaquinone 12
Reactant of Route 3
Menaquinone 12
Reactant of Route 4
Menaquinone 12
Reactant of Route 5
Menaquinone 12
Reactant of Route 6
Menaquinone 12

Citations

For This Compound
45
Citations
S Joshi, D Fedoseyenko, N Mahanta, H Manion… - Current opinion in …, 2018 - Elsevier
… (b) The classical pathway for the biosynthesis of menaquinone 12. (c) Menaquinone … A final MenG catalyzed SAM-dependent methylation completes the biosynthesis of menaquinone 12…
Number of citations: 33 www.sciencedirect.com
KI Suzuki, J Sasaki, M Uramoto… - … of Systematic and …, 1996 - microbiologyresearch.org
… acid in their cell wall peptidoglycans and menaquinone 12 as the predominant menaquinone. “… acid in their cell walls, as well as menaquinone 12, but the taxonomic position of these …
Number of citations: 92 www.microbiologyresearch.org
H Matsuyama, K Kawasaki… - … of Systematic and …, 1999 - microbiologyresearch.org
… The major quinones are menaquinone 1 1 and menaquinone 12. The G + C content of type strain is 69.2 mol YO. The type strain, Kitami C2T, has been deposited at the Institute of …
Number of citations: 52 www.microbiologyresearch.org
JT Matschiner, JM Amelotti - Journal of Lipid Research, 1968 - europepmc.org
Concentrated fractions of vitamin K from bovine liver were purified by thin-layer chromatography and fractions were analyzed by UV spectroscopy and mass spectrometry. The …
Number of citations: 52 europepmc.org
D Schomburg, I Schomburg - Class 1 Oxidoreductases: EC 1, 2013 - Springer
Nomenclature EC number 1.3.5.4 Systematic name succinate:menaquinone oxidoreductase Recommended name fumarate reductase (menaquinone) Synonyms 8-methylmenaquinol:…
Number of citations: 0 link.springer.com
R Bentley, R Meganathan - Journal of natural products, 1983 - ACS Publications
Although it has been known for almost 50 years that a fat soluble material, vitamin K, is an essential component of the blood clotting process in animals, knowledge of its role at the …
Number of citations: 26 pubs.acs.org
H Tamaki, Y Tanaka, H Matsuzawa… - … of systematic and …, 2011 - microbiologyresearch.org
… The strain contained C16 : 0, C16 : 1, C14 : 0 and C15 : 0 as the major cellular fatty acids and menaquinone-12 as the respiratory quinone. The G+C content of the genomic DNA was …
Number of citations: 139 www.microbiologyresearch.org
I Tiago, C Pires, V Mendes, PV Morais… - Systematic and applied …, 2005 - Elsevier
… The strains possessed a novel B-type cell-wall peptidoglycan structure with lysine as the diamino acid; the major respiratory quinones were menaquinone 12 (MK12) and MK13. The G+…
Number of citations: 55 www.sciencedirect.com
D Ganbat, BH Park, MK Kim, S Ganbat… - 한국미생물학회학술 …, 2022 - dbpia.co.kr
… Strain EF45044T contained menaquinone-12 and menaquinone-13 (MK-12, MK-13) as the predominant respiratory lipoquinone and C17:0 anteiso as the major fatty acid. A neighbor-…
Number of citations: 0 www.dbpia.co.kr
JU Im, D Ganbat, JY Yang, MK Kim, DW Lee… - 한국미생물학회학술 …, 2022 - dbpia.co.kr
… Strain EF45044T contained menaquinone-12 and menaquinone-13 (MK-12, MK-13) as the predominant respiratory lipoquinone and C17:0 anteiso as the major fatty acid. A neighbor-…
Number of citations: 0 www.dbpia.co.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.